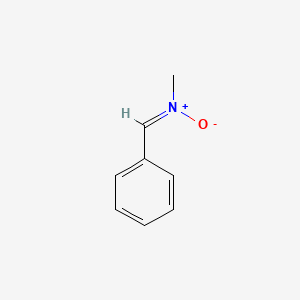![molecular formula C16H13FN2O3 B7787223 (2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B7787223.png)
(2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal” is a chemical entity cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary, but general methods include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that undergo a series of chemical reactions.
Reaction Conditions: These reactions typically require controlled environments, including specific temperatures, pressures, and the presence of catalysts.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the compound can be produced in batches or through continuous processing.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate these reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another compound with comparable chemical properties.
CID 5362065: Shares functional groups and reactivity patterns with (2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties that differentiate it from other similar compounds
Properties
IUPAC Name |
(2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-22-14-8-2-11(3-9-14)16(21)15(10-20)19-18-13-6-4-12(17)5-7-13/h2-10,18H,1H3/b19-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVCYHPXCDRGJR-XDJHFCHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)F)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787145.png)
![3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B7787148.png)
![2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid](/img/structure/B7787167.png)
![2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-methylbutanoic acid](/img/structure/B7787170.png)
![2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-2-yl]amino]propanoic acid](/img/structure/B7787174.png)

![ethyl 2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B7787183.png)

![N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B7787193.png)

![N-[(E)-[3-(4-methoxyphenyl)pyrazol-4-ylidene]amino]-4-(trifluoromethyl)aniline](/img/structure/B7787221.png)
![4-chloro-N-[(E)-(3-pyridin-4-ylpyrazol-4-ylidene)amino]aniline](/img/structure/B7787226.png)
![(2E)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7787227.png)
![(2E)-3-(4-methoxyphenyl)-3-oxo-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanal](/img/structure/B7787229.png)
